molecular formula C10H15N5O5 B11461015 Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate

Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate

Cat. No.: B11461015
M. Wt: 285.26 g/mol
InChI Key: LHYPZRCZDIWNDF-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate is a complex organic compound that features a morpholine ring, a nitro group, and a triazole ring

Preparation Methods

The synthesis of Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate typically involves multiple steps. One common method includes the reaction of ethyl bromoacetate with 5-(morpholin-4-yl)-3-nitro-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. After completion, the product is purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s ability to cross cell membranes, facilitating its interaction with intracellular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Ethyl 2-[5-(morpholin-4-yl)-3-nitro-1,2,4-triazol-1-yl]acetate can be compared with similar compounds such as:

Properties

Molecular Formula

C10H15N5O5

Molecular Weight

285.26 g/mol

IUPAC Name

ethyl 2-(5-morpholin-4-yl-3-nitro-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C10H15N5O5/c1-2-20-8(16)7-14-10(11-9(12-14)15(17)18)13-3-5-19-6-4-13/h2-7H2,1H3

InChI Key

LHYPZRCZDIWNDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=NC(=N1)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

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